(4,5-二苯基-1h-吡唑-1-基)乙酸

描述

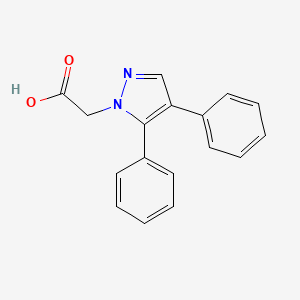

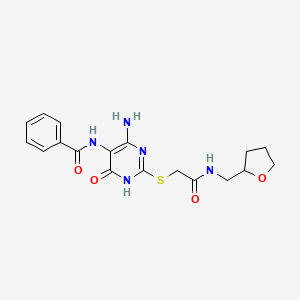

“(4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid” is a compound that belongs to the class of pyrazoles . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest due to their confirmed biological and pharmacological activities . The starting material for the synthesis of these compounds is often achieved through the condensation of hydrazines with α,β-ethylenic ketones .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a nitrogen-based hetero-aromatic ring structure . The structural parameters like bond lengths, bond angles, and dihedral angles can be obtained from the optimized molecular geometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole derivatives often involve Claisen–Schmidt-type aldol-crotonic condensation . The reaction media often used is polyethylene glycol-400 (PEG-400) and a catalytic amount of acetic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary. For example, imidazole, a similar compound, is a white or colorless solid that is highly soluble in water and other polar solvents .科学研究应用

合成与表征

吡唑衍生物已通过各种化学反应合成,展示了它们在有机合成和材料科学中的潜力。例如,从相应的 4-烷氧基查耳酮合成的系列 1,3,5-三芳基-2-吡唑啉表现出荧光特性,表明它们在荧光材料中的应用 (Hasan 等人,2011)。类似地,通过吡唑-5-胺衍生物和活化羰基的缩合制备了新型吡唑并[3,4-b]吡啶产物,表明了一种创建 N-稠合杂环的方法 (Ghaedi 等人,2015)。

抗氧化和抗菌活性

吡唑衍生物已显示出显着的生物活性,包括抗氧化和抗菌作用。对核桃仁的研究分离出酚类化合物,如焦梧醇和香草酸,具有显着的抗氧化活性 (Zhang 等人,2009)。另一项研究合成了表现出良好抗菌和抗氧化活性的化合物,突出了吡唑衍生物的治疗潜力 (Umesha 等人,2009)。

缓蚀

吡唑啉衍生物已被评估为酸性环境中低碳钢的缓蚀剂,展示了它们在工业过程中的应用。两项研究强调了吡唑啉衍生物在提高盐酸溶液中低碳钢耐蚀性的功效,显示出高抑制效率并表明在腐蚀防护中具有应用前景 (Lgaz 等人,2018;Lgaz 等人,2020)。

化学反应性和结构研究

吡唑衍生物的结构和光谱性质也已得到研究,有助于我们了解它们的化学行为。例如,对特定吡唑衍生物的结构、光谱、电子和化学反应性研究揭示了其稳定性和反应性的见解,强调了此类化合物在化学研究中的重要性 (Dhonnar 等人,2021)。

作用机制

Target of Action

Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that pyrazole derivatives have been found to inhibit the activity of acetylcholinesterase (ache), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . This inhibition can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

It’s known that pyrazole derivatives can affect the production of reactive oxygen species (ros), which are produced by cells through their routine metabolic pathways . Overexpression of ROS has been linked to disease development, such as nitric oxide, superoxide, hydroxyl, hydrogen peroxide, and peroxynitrite .

Pharmacokinetics

Due to the polar nature of the pyrazole ring, the pharmacokinetic parameters of pyrazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Pyrazole derivatives have been found to affect the activity of acetylcholinesterase (ache), leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms . They also affect the production of reactive oxygen species (ROS), which can lead to oxidative stress and potentially disease development .

安全和危害

未来方向

属性

IUPAC Name |

2-(4,5-diphenylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-16(21)12-19-17(14-9-5-2-6-10-14)15(11-18-19)13-7-3-1-4-8-13/h1-11H,12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUXXZISQANQTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(N=C2)CC(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2885742.png)

![2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2885748.png)

![[1-(4-Formyl-2-hydroxybenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2885754.png)

![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2885756.png)

![methyl 4-{[(2Z)-8-methoxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2885761.png)

![2-[2-[2-(3-Fluorophenyl)-4-thiazolyl]ethyl]isoindole-1,3-dione](/img/structure/B2885762.png)

![[1-(Hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B2885763.png)